

"Biological activity screening of Methyl 3-(methylsulfonyl)benzoate derivatives"

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Compound of Interest

Compound Name: **Methyl 3-(methylsulfonyl)benzoate**

Cat. No.: **B1312412**

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A Comprehensive Guide to the Biological Activity of Methylsulfonylbenzene Derivatives

Introduction: While specific research on the biological activities of **Methyl 3-(methylsulfonyl)benzoate** derivatives is limited in publicly available literature, a broader examination of compounds containing the methylsulfonylbenzene scaffold reveals a wealth of information. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various methylsulfonylbenzene derivatives, supported by experimental data and detailed protocols. The insights presented here can be valuable for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Derivatives of methylsulfonylbenzene have emerged as a promising class of compounds in oncology research, demonstrating efficacy against various cancer cell lines. The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative methylsulfonylbenzene derivatives against different cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values, indicating the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound Class	Derivative	Cancer Cell Line	IC50 / GI50 (µM)	Reference
Hydrazones	Compound 20	59 cancer cell lines (mean)	0.26	[1]
Compound 9	HL-60 (Leukemia)	-	[1]	
Compound 16	59 cancer cell lines (high PCE)	-	[1]	
Alkylsulfonyl Benzimidazoles	Compound 23	MCF-7 (Breast Cancer)	4.7	[2]
Compound 27	MCF-7 (Breast Cancer)	10.9	[2]	
Pyrazolines	Compound 18h	HL-60 (Leukemia)	8.99	[3]
MCF-7 (Breast Cancer)	12.4	[3]		
MDA-MB-231 (Breast Cancer)	7.18	[3]		
Compound 18c	HL-60 (Leukemia)	8.43	[3]	
MDA-MB-231 (Breast Cancer)	12.54	[3]		
Imidazole Derivatives	Compound 28	MDA-MB-231 (Breast Cancer)	20.5	[4]
IGR39 (Melanoma)	27.8	[4]		

Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity:[3][4]

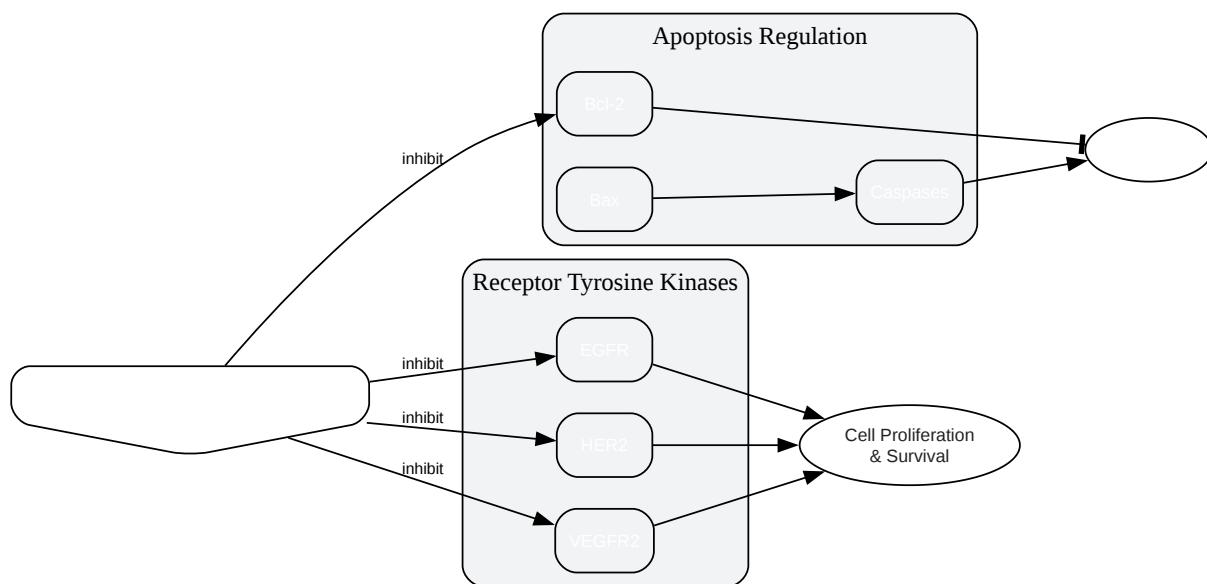
- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
- IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Enzyme Inhibition Assays (e.g., EGFR, VEGFR2):[3]

- Enzyme and Substrate Preparation: The purified target enzyme (e.g., EGFR or VEGFR2 kinase) and its specific substrate are prepared in a suitable buffer.
- Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
- Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA, fluorescence, or luminescence-based assays.
- IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.

Signaling Pathways in Anticancer Activity

Several signaling pathways have been identified as targets for methylsulfonylbenzene derivatives in cancer cells. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.



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Caption: Inhibition of key signaling pathways by methylsulfonylbenzene derivatives.

Antimicrobial Activity

Certain methylsulfonylbenzene derivatives have demonstrated notable activity against a range of pathogenic bacteria. These compounds present a potential avenue for the development of new antibacterial agents.

Comparative Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected methylsulfonylbenzene derivatives against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

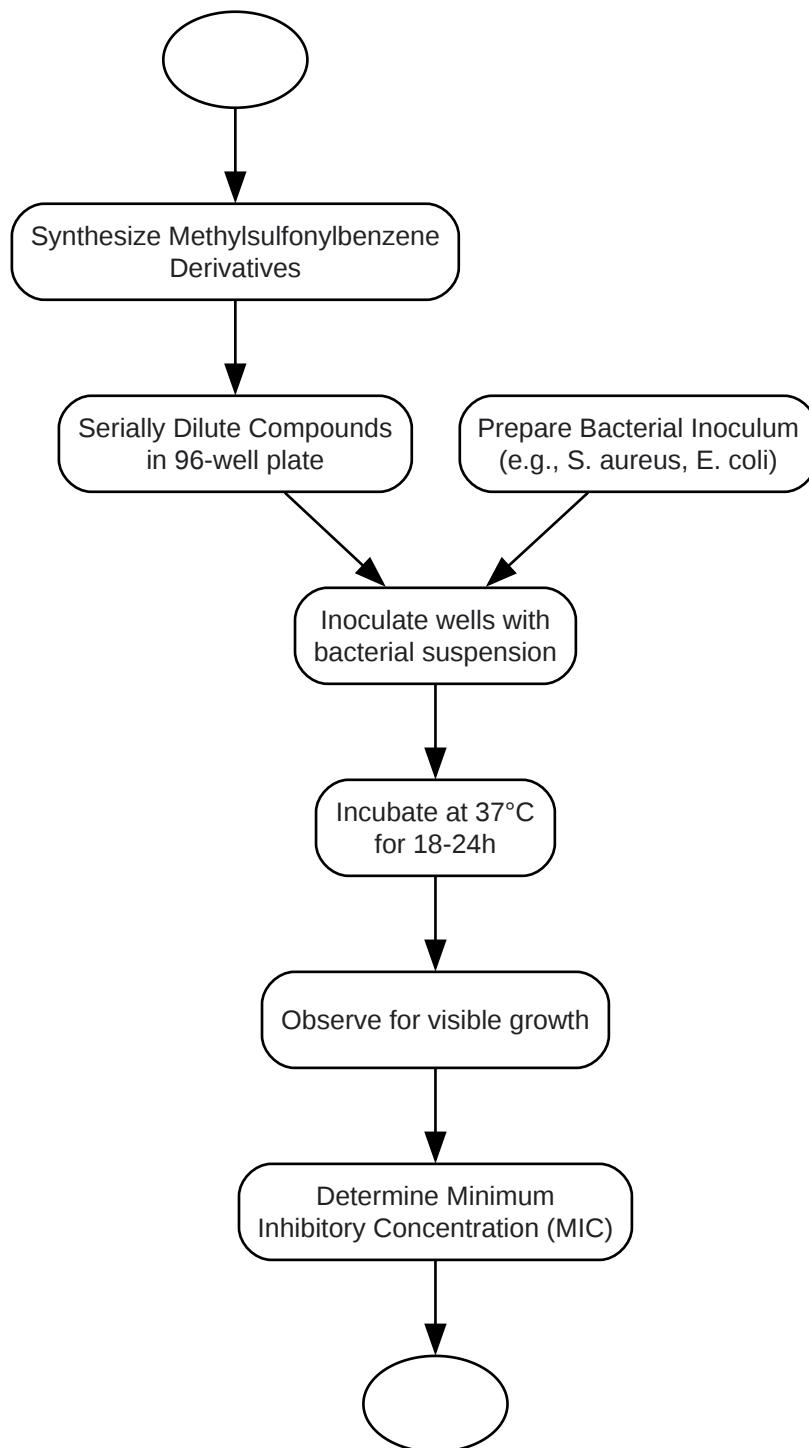
Compound Class	Derivative	Bacterial Strain	MIC (µg/mL)	Reference
Benzenesulfonyl Hydrazones	Compound 24	Staphylococcus aureus	7.81 - 15.62	[5]
Enterococcus faecalis	7.81 - 500	[5]		
Micrococcus luteus	7.81 - 500	[5]		
Benzenesulfonamides	Compound 4d	Escherichia coli	6.72 (mg/mL)	[6]
Compound 4h	Staphylococcus aureus	6.63 (mg/mL)	[6]	
Compound 4a	Pseudomonas aeruginosa	6.67 (mg/mL)	[6]	
Compound 4f	Bacillus subtilis	6.63 (mg/mL)	[6]	

Experimental Protocol: Broth Microdilution for MIC Determination[7]

- Bacterial Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
- Serial Dilution of Compounds: The test compounds are serially diluted in the broth within a 96-well microplate.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for Antimicrobial Screening



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Caption: A typical workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

The anti-inflammatory properties of methylsulfonylbenzene derivatives have also been investigated, with several compounds showing potent inhibition of inflammatory mediators.

Comparative Anti-inflammatory Potency

The following table presents the *in vivo* anti-inflammatory activity of some benzenesulfonamide derivatives, measured as the percentage of edema inhibition in a rat paw edema model.

Compound Class	Derivative	Edema Inhibition (%) at 1h	Reference
Benzenesulfonamides	Compound 4a	94.69	[6]
Compound 4c	94.69	[6]	
Indomethacin (Reference)	78.76	[6]	

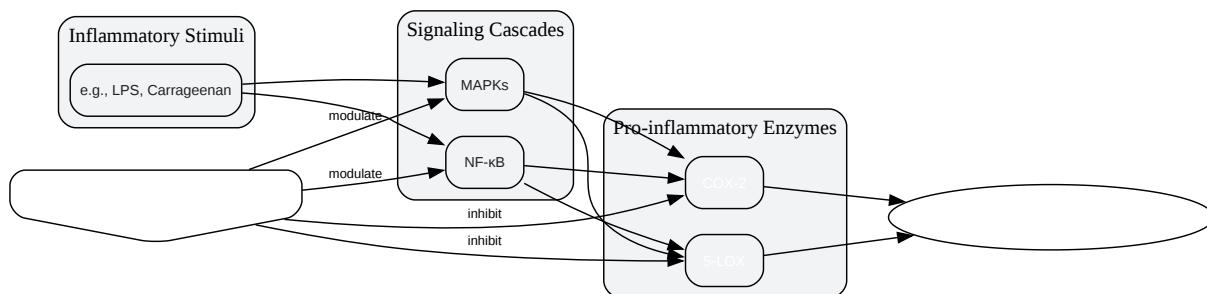
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[6]

- Animal Grouping: Rats are divided into control, reference (e.g., treated with indomethacin), and test groups.
- Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups.
- Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
- Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3 hours) after carrageenan injection using a plethysmometer.

- Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some methylsulfonylbenzene derivatives are mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.



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Caption: Modulation of inflammatory signaling by methylsulfonylbenzene derivatives.

Conclusion:

The methylsulfonylbenzene scaffold is a versatile pharmacophore that has been successfully incorporated into a variety of derivatives exhibiting significant anticancer, antimicrobial, and anti-inflammatory activities. The data and protocols summarized in this guide highlight the therapeutic potential of this class of compounds and provide a valuable resource for researchers in the field of drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to develop novel and effective therapeutic agents.

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